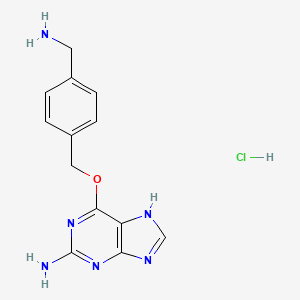
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step often includes deprotection and purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the benzyl group.
Reduction: Reduction reactions can target the amino group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine or benzyl moieties.
科学的研究の応用
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication and protein synthesis. This compound may also modulate signaling pathways by binding to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division in plants.
Aminopurine: A purine analog used in biochemical research.
Benzyladenine: Another cytokinin with applications in plant biology.
Uniqueness
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is unique due to its specific structure, which combines a purine base with a benzyl group linked through an aminomethyl spacer. This unique configuration allows it to interact with biological targets in ways that other similar compounds may not, providing distinct advantages in research and potential therapeutic applications.
特性
CAS番号 |
948903-68-2 |
|---|---|
分子式 |
C13H15ClN6O |
分子量 |
306.75 g/mol |
IUPAC名 |
6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H14N6O.ClH/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12;/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19);1H |
InChIキー |
WVICZTNHHXZQRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
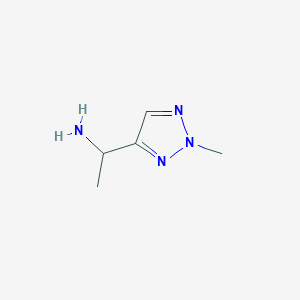
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![Imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B15072708.png)

![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
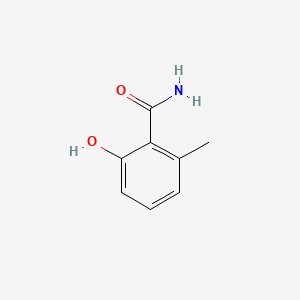

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
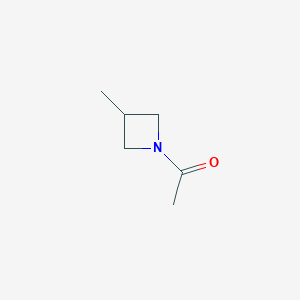
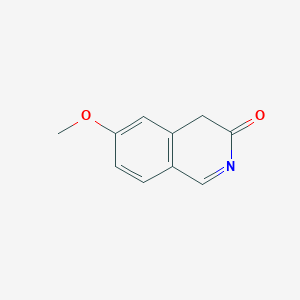
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
